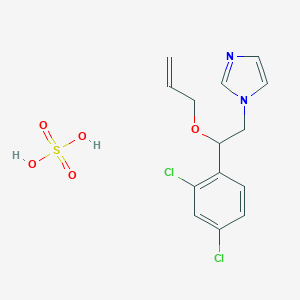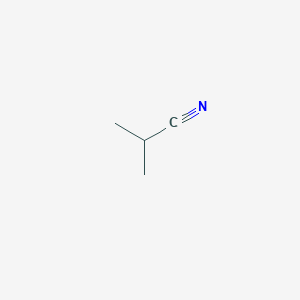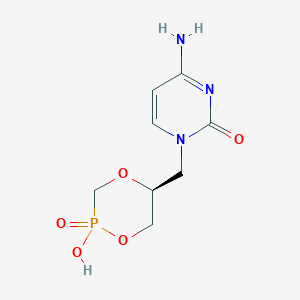
2-(4-Hydroxy-phenyl)-N-phenyl-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Hydroxy-phenyl)-N-phenyl-acetamide is a useful research compound. Its molecular formula is C14H13NO2 and its molecular weight is 227.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds such as [5-hydroxy-2- (4-hydroxyphenyl)-1-benzofuran-7-yl]acetonitrile have been shown to interact withEstrogen receptor beta , Nuclear receptor coactivator 1 , and Estrogen receptor alpha . These receptors play crucial roles in various biological processes, including cell growth, differentiation, and metabolic homeostasis.
Mode of Action
This interaction could potentially alter the conformation of the target proteins, leading to changes in their activity and downstream signaling pathways .
Biochemical Pathways
For instance, they can influence the shikimate and phenylpropanoid pathways, which are crucial for the biosynthesis of many secondary metabolites
Pharmacokinetics
Similar compounds have shown varying degrees of bioavailability, distribution, metabolism, and excretion . These properties significantly impact the bioavailability of the compound, determining its therapeutic potential and toxicity.
Result of Action
Similar compounds have been shown to have various effects, such as altering enzyme activity, influencing gene expression, and affecting cellular signaling pathways . These effects could potentially lead to changes in cellular function and overall physiological responses.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide. Factors such as pH, temperature, and the presence of other compounds can affect its stability and interaction with its targets . Moreover, the compound’s action can also be influenced by the specific characteristics of the biological environment, such as the presence of various enzymes and proteins, and the physiological state of the cells .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide are not fully elucidated. Its structural similarity to other phenolic compounds suggests it may interact with various enzymes, proteins, and biomolecules. For instance, it might bind to proteins via hydrogen bonding facilitated by its hydroxyphenyl group .
Cellular Effects
Based on its structure, it could potentially influence cell function by modulating signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. Given its structural similarity to other phenolic compounds, it could potentially be involved in phenolic metabolism pathways .
Transport and Distribution
It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
Based on its structure, it could potentially localize to specific compartments or organelles via targeting signals or post-translational modifications .
Properties
IUPAC Name |
2-(4-hydroxyphenyl)-N-phenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c16-13-8-6-11(7-9-13)10-14(17)15-12-4-2-1-3-5-12/h1-9,16H,10H2,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNREJDOLFXPMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20460526 |
Source


|
| Record name | 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20460526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131179-71-0 |
Source


|
| Record name | 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20460526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 131179-71-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![N-methyl-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxamide](/img/structure/B166226.png)



